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molecular formula C12H12O3 B8343511 4-Phenoxy-2-butynyl acetate

4-Phenoxy-2-butynyl acetate

Cat. No. B8343511
M. Wt: 204.22 g/mol
InChI Key: FSDZRZJUPYMUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07179911B2

Procedure details

A 22-L reactor was equipped with a thermometer, a water condenser, a cooling bath/heating mantle, and an addition funnel, and dichloromethane (11 L) was charged. A solution of 4-phenoxy-2-butynyl acetate in dichloromethane (2.04 kg, 10 mol) was charged to the reactor, followed by 2 L of dichloromethane and the solution was cooled −5 to −10° C. Chlorosulfonic acid (0.73 L, 1.28 kg, 11 mol) was added slowly via an addition funnel maintaining temperature between −5 and 0° C. After the addition was complete, the cooling bath was removed and the reaction mixture was stirred for 1–2 h at 18–22° C. The progress of the reaction was monitored by TLC or HPLC (disappearance of starting material). DMF (155 mL, 146 g) was added portion wise. The reaction mixture was heated to reflux (38–40° C.). Oxalyl chloride (1.13 L, 1.65 kg, 13 mol) was added through an addition funnel into the boiling solution over a period of 2–3 h maintaining gentle reflux. After all the oxalyl chloride was added, reflux was continued for 1 h. The completion of reaction was checked by HPLC (less than 3% of intermediate sulfonic acid remaining). After completion, the heating was stopped and the reaction mixture was cooled to 18–22° C. and stirred for 16 h. The reaction mixture was quenched into a 50-L reactor with 5 L of cold (5 to 10° C.) water and stirred for 10–20 min while maintaining the temperature below 20° C. The organic layer was separated and the aqueous layer was extracted with (2 L) of fresh dichloromethane. The combined organic layers were washed with 4 L of sodium bicarbonate solution until pH=7–8. The dichloromethane layer was separated and concentrated in vacuo at 35–40° C. to a volume of 5 to 7 L. This solution was mixed with 3 kg of silica gel and concentrated in vacuo until a free-flowing powder was obtained. The silica gel powder was transferred to a filter funnel with a Celite bed and eluted with 22 L of isopropyl ether. The ether solution was concentrated in vacuo to yield about 3 L of a slightly viscous liquid. This residue was transferred to a 5-L reaction flask with overhead stirrer, seeded and stirred for 16–18 h at 18–22° C. Crystallization began after several hours. Stirring continued at low temperature (0 to −10° C.). The solid was filtered on Buchner funnel lined with polypropylene and washed with 2 L of cold (5° C.) IPE, then dried under vacuum (30 mm) at 18–20° C. to yield 1.1 kg (55%, HPLC strength 94.8%) of product.
Quantity
11 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.04 kg
Type
solvent
Reaction Step Two
Quantity
0.73 L
Type
reactant
Reaction Step Three
Quantity
1.13 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
2 L
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][C:6]#[C:7][CH2:8][O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:3])[CH3:2].[Cl:16][S:17](O)(=[O:19])=[O:18].C(Cl)(=O)C(Cl)=O>ClCCl>[C:1]([O:4][CH2:5][C:6]#[C:7][CH2:8][O:9][C:10]1[CH:11]=[CH:12][C:13]([S:17]([Cl:16])(=[O:19])=[O:18])=[CH:14][CH:15]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
11 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC#CCOC1=CC=CC=C1
Name
Quantity
2.04 kg
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0.73 L
Type
reactant
Smiles
ClS(=O)(=O)O
Step Four
Name
Quantity
1.13 L
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Six
Name
intermediate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
2 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1–2 h at 18–22° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 22-L reactor was equipped with a thermometer, a water condenser
ADDITION
Type
ADDITION
Details
was charged
TEMPERATURE
Type
TEMPERATURE
Details
maintaining temperature between −5 and 0° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
ADDITION
Type
ADDITION
Details
DMF (155 mL, 146 g) was added portion wise
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (38–40° C.)
TEMPERATURE
Type
TEMPERATURE
Details
maintaining gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
The completion of reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 18–22° C.
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched into a 50-L reactor with 5 L of cold (5 to 10° C.) water
STIRRING
Type
STIRRING
Details
stirred for 10–20 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 20° C
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with (2 L) of fresh dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with 4 L of sodium bicarbonate solution until pH=7–8
CUSTOM
Type
CUSTOM
Details
The dichloromethane layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo at 35–40° C. to a volume of 5 to 7 L
ADDITION
Type
ADDITION
Details
This solution was mixed with 3 kg of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo until a free-flowing powder
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
The silica gel powder was transferred to a filter funnel with a Celite bed
WASH
Type
WASH
Details
eluted with 22 L of isopropyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The ether solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield about 3 L of a slightly viscous liquid
STIRRING
Type
STIRRING
Details
stirred for 16–18 h at 18–22° C
CUSTOM
Type
CUSTOM
Details
Crystallization
WAIT
Type
WAIT
Details
began after several hours
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
continued at low temperature (0 to −10° C.)
FILTRATION
Type
FILTRATION
Details
The solid was filtered on Buchner funnel
WASH
Type
WASH
Details
washed with 2 L of cold (5° C.) IPE
CUSTOM
Type
CUSTOM
Details
dried under vacuum (30 mm) at 18–20° C.
CUSTOM
Type
CUSTOM
Details
to yield 1.1 kg (55%, HPLC strength 94.8%) of product

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(=O)OCC#CCOC1=CC=C(C=C1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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